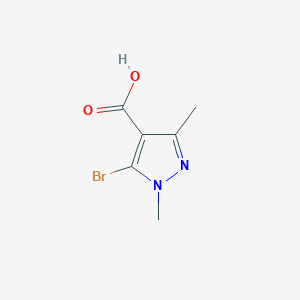![molecular formula C10H11BrN2 B1380021 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine CAS No. 1215953-19-7](/img/structure/B1380021.png)
6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1215953-19-7 . It has a molecular weight of 239.11 . This compound is typically stored in a sealed, dry environment at room temperature . It is a solid substance .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine, has been recognized as a significant area of study due to its wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The InChI code for 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine is 1S/C10H11BrN2/c1-6-4-9(11)5-13-8(3)7(2)12-10(6)13/h4-5H,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine is a solid substance . It is typically stored in a sealed, dry environment at room temperature .Aplicaciones Científicas De Investigación
Heterocyclic Compound Chemistry and Properties
Research on compounds containing heterocyclic structures, such as benzimidazole and benzothiazole derivatives, reveals their versatile chemistry and properties. These compounds are known for their diverse applications, including the formation of complex compounds, and exhibiting significant properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Application in Organic Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are valued for their role as versatile synthetic intermediates. They have found extensive use in metal complexes formation, catalyst design, asymmetric catalysis, synthesis, and possess medicinal applications due to their potential anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Optical Sensing and Medicinal Applications
Pyrimidine derivatives, including those related to imidazole compounds, are used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These properties make them suitable for optical sensors, besides their range of biological and medicinal applications (Jindal & Kaur, 2021).
Optoelectronic Material Development
Quinazolines and pyrimidines, which share structural similarities with imidazo[1,2-a]pyridine derivatives, are utilized in the synthesis and application of electronic devices, luminescent elements, and organic light-emitting diodes. Their incorporation into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials (Lipunova et al., 2018).
Safety and Hazards
This compound is associated with certain hazards. It has been classified under GHS07 and the signal word for this compound is "Warning" . The hazard statements associated with this compound include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Compounds with an imidazo[1,2-a]pyridine core have been known to exhibit anti-proliferative activity against certain bacteria .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets, leading to changes that inhibit the proliferation of certain bacteria .
Biochemical Pathways
Given its structural similarity to other imidazo[1,2-a]pyridine derivatives, it may affect similar pathways, leading to downstream effects such as the inhibition of bacterial proliferation .
Result of Action
Compounds with a similar imidazo[1,2-a]pyridine core have been shown to exhibit anti-bacterial action against certain bacteria .
Propiedades
IUPAC Name |
6-bromo-2,3,8-trimethylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6-4-9(11)5-13-8(3)7(2)12-10(6)13/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVPKIBATBQTRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)



![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)

